molecular formula C16H15NO5 B8664166 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid

2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid

Cat. No.: B8664166
M. Wt: 301.29 g/mol
InChI Key: QLIZUACBFGFQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a benzyloxycarbonylamino group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid typically involves multiple steps One common method starts with the reaction of phenoxyacetic acid with benzyl chloroformate to introduce the benzyloxycarbonyl groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or remove it entirely.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can act as a protecting group, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies. The compound can also interact with enzymes, inhibiting or modifying their activity, which is of interest in drug development and metabolic research .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound, lacking the benzyloxycarbonylamino group.

    4-(Benzyloxy)phenylacetic acid: Similar structure but without the amino group.

    4-(Aminophenoxy)acetic acid: Similar structure but without the benzyloxycarbonyl group.

Uniqueness

2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid is unique due to the presence of both the benzyloxycarbonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)phenoxy]acetic acid

InChI

InChI=1S/C16H15NO5/c18-15(19)11-21-14-8-6-13(7-9-14)17-16(20)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19)

InChI Key

QLIZUACBFGFQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)COc1ccc(NC(=O)OCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.67 ml (1.67 mmol) of a 1N aqueous solution of sodium hydroxide were added, whilst ice-cooling, to a solution of 500 mg (1.52 mmol) of ethyl 4-(benzyloxycarbonylamino)phenoxyacetate (prepared as described in Preparation 14) in 10 ml of methanol, and the mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was neutralized by the addition of 1N aqueous hydrochloric acid, and the solvent was removed by distillation under reduced pressure. The residue was diluted with ethyl acetate, and the resulting organic solution was washed with a 5% w/v aqueous solution of citric acid and with a saturated aqueous solution of sodium chloride, in that order. The reaction mixture was then dried over sodium sulfate, and the organic solvent was removed by distillation under reduced pressure. The concentrate was triturated with diethyl ether, to give 417 mg of the title compound as colorless crystals, melting at 152°-154° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(benzyloxycarbonylamino)phenoxyacetate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.